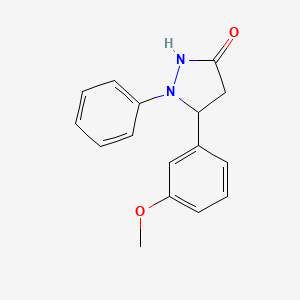![molecular formula C4H3N5 B12911742 2H-[1,2,3]Triazolo[4,5-b]pyrazine CAS No. 36874-05-2](/img/structure/B12911742.png)
2H-[1,2,3]Triazolo[4,5-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,2,3]Triazolo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,2,3]Triazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1,2,3-triazoles with cyanoacetamides, followed by cyclization to form the triazolopyrazine ring system . Another approach involves the use of hydrazine derivatives and dicarbonyl compounds to construct the fused ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions: 2H-[1,2,3]Triazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazolopyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2H-[1,2,3]Triazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation. Additionally, it can modulate the activity of GABA_A receptors, influencing neurological processes .
Comparación Con Compuestos Similares
2H-[1,2,3]Triazolo[4,5-b]pyrazine can be compared with other triazolopyrazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine: This compound also features a fused triazole-pyrazine ring system but differs in the position of the nitrogen atoms.
[1,2,3]Triazolo[4,5-c]pyridazine: This compound has a similar fused ring structure but with a pyridazine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
36874-05-2 |
|---|---|
Fórmula molecular |
C4H3N5 |
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
2H-triazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C4H3N5/c1-2-6-4-3(5-1)7-9-8-4/h1-2H,(H,5,6,7,8,9) |
Clave InChI |
CJGGKSPGRJHZNP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NNN=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)






![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)

![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)


